2,4,6-Tribromophenyl carbonochloridate
Overview
Description
2,4,6-Tribromophenyl chloroformate is an organic compound that belongs to the class of chloroformates. It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further bonded to a chloroformate group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
2,4,6-Tribromophenyl chloroformate can be synthesized through the reaction of 2,4,6-tribromophenol with phosgene in the presence of a base. The reaction typically takes place in an organic solvent such as toluene or dichloromethane. The process involves the formation of an intermediate, which then reacts with phosgene to produce the desired chloroformate compound .
Chemical Reactions Analysis
2,4,6-Tribromophenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and alkyl chlorides.
Hydrolysis: The compound can be hydrolyzed to form 2,4,6-tribromophenol and carbon dioxide in the presence of water.
Dealkylation: It is used as a dealkylating agent for tertiary amines, where it reacts to form thiocarbamates and alkyl chlorides.
Scientific Research Applications
2,4,6-Tribromophenyl chloroformate has several applications in scientific research:
Biology: The compound is used in the derivatization of amines for gas chromatographic analysis.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenyl chloroformate involves its reactivity with nucleophiles such as amines. The chloroformate group reacts with the nucleophile to form a carbamate or thiocarbamate, releasing an alkyl chloride as a byproduct. This reaction is facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the carbonyl carbon in the chloroformate group .
Comparison with Similar Compounds
2,4,6-Tribromophenyl chloroformate is similar to other chloroformates such as 4-chlorophenyl chloroformate and 2,2,2-trichloroethyl chloroformate. it is more reactive towards amines due to the presence of the electron-withdrawing bromine atoms . This increased reactivity makes it a more efficient dealkylating agent compared to its counterparts .
Similar Compounds
- 4-Chlorophenyl chloroformate
- 2,2,2-Trichloroethyl chloroformate
- Vinyl chloroformate
Biological Activity
2,4,6-Tribromophenyl carbonochloridate (TBPC) is an organobromine compound primarily utilized as an intermediate in the synthesis of flame retardants. Its biological activity has garnered attention due to its potential implications in environmental health and toxicology. This article explores the biological activity of TBPC, focusing on its interactions with biological systems, potential toxicity, and implications for human health.
Chemical Structure and Properties
This compound is characterized by its brominated phenyl group and a carbonochloridate functional group. The presence of bromine atoms significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that TBPC exhibits antimicrobial activity. In vitro studies have shown that brominated compounds can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes and interference with metabolic processes .
Cytotoxicity and Genotoxicity
Studies have reported that TBPC can induce cytotoxic effects in human cell lines. For instance, a study involving human liver microsomes demonstrated that TBPC undergoes metabolic activation leading to the formation of reactive metabolites capable of damaging cellular components . Additionally, it has been implicated in genotoxicity, where exposure may lead to DNA damage, raising concerns about its potential carcinogenic effects .
Endocrine Disruption
TBPC has been identified as a potential endocrine disruptor. It can interfere with thyroid hormone activity, which is critical for metabolic regulation in humans. This disruption may lead to adverse developmental and reproductive outcomes . The correlation between TBPC levels and thyroid hormone disruption has been highlighted in studies examining human adipose tissue samples .
Human Exposure Assessment
A significant study analyzed the concentration of TBPC in human adipose tissues collected from urban populations. The findings revealed that TBPC was present at concentrations significantly higher than other brominated flame retardants, suggesting widespread exposure through environmental pathways . The study emphasized the need for further investigation into the long-term health effects associated with such exposure.
Toxicological Evaluations
A series of toxicological evaluations were conducted to assess the safety profile of TBPC. These evaluations included acute toxicity tests in animal models, which indicated that high doses could lead to adverse effects on liver function and hematological parameters. Chronic exposure studies are ongoing to determine long-term health impacts .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2,4,6-tribromophenyl) carbonochloridate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3ClO2/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATCLDWYUKJLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)Cl)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3ClO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634589 | |
Record name | 2,4,6-Tribromophenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-68-3 | |
Record name | 2,4,6-Tribromophenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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